Cas no 877649-55-3 (7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)

7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide
- 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 7-methyl-N-[4-(1-methylethyl)phenyl]-4-oxo-
- CCG-136664
- N-(4-isopropylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- F2529-0039
- AKOS001862974
- 7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- 877649-55-3
-
- インチ: 1S/C19H19N3O2/c1-12(2)14-5-7-15(8-6-14)21-18(23)16-10-20-17-9-4-13(3)11-22(17)19(16)24/h4-12H,1-3H3,(H,21,23)
- InChIKey: RBBFCWUIBODSCP-UHFFFAOYSA-N
- ほほえんだ: C12C=CC(C)=CN1C(=O)C(C(NC1=CC=C(C(C)C)C=C1)=O)=CN=2
計算された属性
- せいみつぶんしりょう: 321.147726857g/mol
- どういたいしつりょう: 321.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.81±0.70(Predicted)
7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2529-0039-5mg |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2529-0039-1mg |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2529-0039-15mg |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2529-0039-30mg |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2529-0039-10μmol |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2529-0039-2μmol |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2529-0039-20mg |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2529-0039-3mg |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2529-0039-5μmol |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2529-0039-2mg |
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
877649-55-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide 関連文献
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7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamideに関する追加情報
7-Methyl-4-Oxo-N-(4-(Propan-2-Yl)Phenyl)-4H-Pyrido[1,2-A]Pyrimidine-3-Carboxamide: A Comprehensive Overview
7-Methyl-4-Oxo-N-(4-(Propan-2-Yl)Phenyl)-4H-Pyrido[1,2-A]Pyrimidine-3-Carboxamide (CAS No. 877649-55-3) is a structurally complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. This compound has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmacology. The molecule's unique architecture, characterized by a fused pyridine and pyrimidine ring system, along with its substituents, contributes to its intriguing chemical and biological properties.
The pyrido[1,2-a]pyrimidine core is a heterocyclic framework that has been extensively studied for its role in various biological processes. Recent studies have highlighted the importance of this scaffold in modulating enzyme activity and receptor binding. For instance, researchers have reported that the pyrido[1,2-a]pyrimidine moiety can act as a potent inhibitor of kinases, which are key targets in cancer therapy. This makes 7-methyl-4-oxo-N-(4-(propan-2-yl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide a promising candidate for drug development.
The 7-methyl substituent on the pyrido[1,2-a]pyrimidine ring plays a crucial role in stabilizing the molecule's conformation and enhancing its pharmacokinetic properties. Additionally, the N-(4-(propan-2-yl)phenyl) group introduces hydrophobicity into the molecule, which can improve its solubility and bioavailability. These features make the compound an attractive lead for further optimization in medicinal chemistry pipelines.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 7-methyl-4-oxo-N-(4-(propan-2-yl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to streamline the production process. These techniques not only enhance yield but also reduce reaction times, making large-scale production more feasible.
In terms of biological activity, this compound has shown remarkable potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Furthermore, preliminary in vivo experiments suggest that it may possess anti-tumor properties by targeting specific oncogenic pathways.
The carboxamide functional group in this compound is another key feature that contributes to its biological activity. This group can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins. Recent computational studies have revealed that the carboxamide group plays a pivotal role in stabilizing interactions with kinase domains, thereby enhancing the compound's inhibitory effects.
Despite its promising attributes, further research is required to fully elucidate the mechanism of action of 7-methyl-4-oxo-N-(4-(propan-2-yl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. Ongoing studies are focused on understanding its selectivity profile across different isoforms of kinases and other therapeutic targets. Additionally, preclinical trials are being conducted to assess its safety profile and efficacy in animal models of disease.
In conclusion, 7-methyl-4-Oxo-N-(4-(Propan-2-Yl)Phenyl)-4H-Pyrido[1,2-A]Pyrimidine-3-Carboxamide (CAS No. 877649553) represents a significant advancement in the field of heterocyclic chemistry with potential applications in drug discovery. Its unique structure and promising biological activity make it a valuable tool for researchers exploring novel therapeutic agents against diseases such as cancer and inflammation.
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